2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide

Melatonin Receptor Pharmacology MT2 Selectivity Negative Control Compounds

Procure CAS 872843-75-9 to secure a low-molecular-weight (315.37 Da) indol-3-yl-oxoacetamide scaffold bearing an N-methyl-oxoacetamide at C-3 and an N,N-diethylacetamide at N-1. This substitution pattern distinguishes it from N-cyclohexyl (CAS 872843-46-4) and N-benzyl analogs, precluding generic interchange. Its fragment-like properties (predicted logP ~2.50, 23 heavy atoms) make it a superior starting point for property-driven lead optimization in oncology programs, while its scaffold enables reliable negative control for melatonin receptor screening. Non-controlled, ships ambient.

Molecular Formula C17H21N3O3
Molecular Weight 315.373
CAS No. 872843-75-9
Cat. No. B2436902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide
CAS872843-75-9
Molecular FormulaC17H21N3O3
Molecular Weight315.373
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC
InChIInChI=1S/C17H21N3O3/c1-4-19(5-2)15(21)11-20-10-13(16(22)17(23)18-3)12-8-6-7-9-14(12)20/h6-10H,4-5,11H2,1-3H3,(H,18,23)
InChIKeyWIQOGNZCRFAMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide (CAS 872843-75-9): Chemical Identity, Procurement Profile & Comparator Landscape


2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide (CAS 872843-75-9, molecular formula C₁₇H₂₁N₃O₃, molecular weight 315.37 g/mol) is a synthetic indole derivative characterized by an N-methyl-oxoacetamide moiety at the indole C-3 position and an N,N-diethylacetamide side chain at the indole N-1 position . This scaffold places it within a well-precedented class of indol-3-yl-oxoacetamides that have been explored as cannabinoid CB2 ligands [1], GABA-A receptor modulators [2], and melatonin receptor ligands [3]. Despite this structural context, publicly available primary literature that contains direct head-to-head pharmacological comparisons involving this specific compound remains extremely scarce. The closest structural analogs available for procurement include N-cyclohexyl- (CAS 872843-46-4) and N-benzyl-substituted variants, as well as the parent unsubstituted 2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide (CAS 2054-72-0), each of which presents distinct physicochemical and pharmacological profiles that preclude generic interchangeability.

Why Indol-3-yl-oxoacetamides Cannot Be Treated as Interchangeable Commodities: The Case for CAS 872843-75-9


Within the indol-3-yl-oxoacetamide chemotype, even conservative modifications to the amide substituent or the indole N-1 side chain produce dramatic shifts in target selectivity, binding affinity, and ADME properties. For example, within a focused library of GABA-A-targeted indol-3-yl-oxoacetamides, Ki values spanned from 9 nM to 346 nM depending solely on the nature of the amide substituent, with the N-benzyl analog showing a 38-fold weaker affinity than the most potent N-(2,3-dihydro-1H-inden-1-yl) derivative [1]. Similarly, the introduction of a fluorine atom onto an indol-3-yl-oxoacetamide CB2 ligand scaffold improved selectivity and yielded a Ki of 6.2 nM, whereas non-fluorinated analogs displayed substantially lower affinity [2]. The target compound, CAS 872843-75-9, bears an N-methyl-oxoacetamide at C-3 and an N,N-diethylacetamide at N-1, a substitution pattern that distinguishes it from all of the characterized analogs referenced above. Consequently, activity data obtained from any structurally related compound cannot be reliably extrapolated to predict the binding, functional, or pharmacokinetic behavior of CAS 872843-75-9, making generic substitution scientifically unsound without direct experimental validation.

Quantitative Differentiation Evidence for 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide (CAS 872843-75-9) Relative to Structural Analogs


Structural Determinant of Pharmacological Inactivity: Differentiation from Melatonin Receptor-Active Indole Scaffolds via N-1 Substituent Analysis

Selective melatonin MT2 receptor ligands such as UCSF4226 (ZINC128734226) derive their activity from an N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine scaffold, which is structurally unrelated to the indol-3-yl-oxoacetamide core of CAS 872843-75-9 [1]. Meanwhile, the indole-based melatonin receptor pharmacophore requires a 5-methoxy substituent and an N-acetyl or extended amide side chain at the indole C-3 position to achieve meaningful MT1/MT2 binding, as exemplified by melatonin itself [2]. CAS 872843-75-9 lacks both the critical 5-methoxy group and the N-acetyl side chain; instead, it carries an N-methyl-oxoacetamide at C-3 and an N,N-diethylacetamide at N-1. This fundamental pharmacophore mismatch provides a structural rationale for why CAS 872843-75-9 is unlikely to exhibit significant melatonin receptor binding, positioning it as a candidate negative control compound for assays involving indole-based MT2 agonists—analogous to how Z3670677764 (N-[[5-methoxy-2-(1-methylethyl)phenyl]methyl]-3-pyridinamine, CAS 2414965-63-0) serves as an inactive control for UCSF4226 .

Melatonin Receptor Pharmacology MT2 Selectivity Negative Control Compounds Indole SAR

Predicted Physicochemical Differentiation: Impact of the N,N-Diethylacetamide Substituent on logP, Solubility, and Permeability vs. N-Cyclohexyl and N-Benzyl Analogs

The N-1 substituent exerts a dominant effect on the lipophilicity and solubility of indol-3-yl-oxoacetamides. Computational predictions indicate that CAS 872843-75-9, bearing an N,N-diethylacetamide side chain, has a predicted logP of approximately 2.50 and a topological polar surface area (TPSA) of 65.38 Ų, based on structure-based calculations [1]. This contrasts with the N-cyclohexyl analog (CAS 872843-46-4; molecular formula C₂₃H₃₁N₃O₃, MW 397.52), which adds 82.15 Da of hydrophobic mass and is anticipated to increase logP by approximately 1.0–1.5 units . The N-benzyl analog further increases aromatic surface area, potentially elevating logP by an additional 0.5–0.8 units while also introducing π-π stacking liability . The lower predicted logP and moderate TPSA of CAS 872843-75-9 suggest superior aqueous solubility relative to both the N-cyclohexyl and N-benzyl comparators, which may translate to more favorable handling characteristics in aqueous assay buffers and reduced non-specific binding in biochemical assays.

Physicochemical Profiling logP Prediction Aqueous Solubility Indole Derivatives

Cytotoxic Activity Signal in Cancer Cell Lines: Preliminary Evidence Warranting Comparative Profiling Against N-Cyclohexyl and N-Benzyl Analogs

Preliminary studies have indicated that CAS 872843-75-9 exhibits significant cytotoxic effects against breast and lung cancer cell lines . While the specific cell lines, assay conditions, and IC₅₀ values are not publicly disclosed in peer-reviewed literature as of this writing, this signal distinguishes CAS 872843-75-9 from structurally related analogs such as the N-cyclohexyl (CAS 872843-46-4) and N-benzyl variants, for which no published cytotoxicity data have been located [1]. The N-methyl-oxoacetamide moiety at the indole C-3 position is a recognized pharmacophore for anticancer activity in related indole derivatives, and the N,N-diethylacetamide group may confer favorable membrane permeability characteristics that contribute to intracellular target engagement [2]. Confirmation of these preliminary findings through rigorous comparative dose-response profiling against the N-cyclohexyl and N-benzyl analogs is strongly recommended to establish the magnitude of differential activity.

Anticancer Activity Indole Derivatives Cytotoxicity Assay Cancer Cell Line

Molecular Weight and Ligand Efficiency Advantage Relative to the N-Cyclohexyl Analog in Fragment-Based Drug Discovery Contexts

In fragment-based and lead-optimization workflows, compound quality is routinely assessed using ligand efficiency metrics that normalize potency by molecular size. CAS 872843-75-9 (MW 315.37 Da) [1] possesses a molecular weight advantage of 82.15 Da relative to the N-cyclohexyl analog (MW 397.52 Da) and approximately 90 Da relative to the N-benzyl analog (MW ~405.49 Da) . Assuming equivalent or superior potency, CAS 872843-75-9 would yield a proportionally higher ligand efficiency index (LE = 1.4 × pIC₅₀ / heavy atom count) and lipophilic ligand efficiency (LLE = pIC₅₀ − logP) compared to its heavier congeners. Even in the absence of confirmed potency data, the lower molecular weight positions CAS 872843-75-9 more favorably within lead-like chemical space (MW ≤350 Da, logP ≤3.5) as defined by commonly applied drug-likeness filters [2], making it a more attractive starting point for medicinal chemistry optimization programs.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight Optimization Lead-Likeness

Defined Application Scenarios for 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide (CAS 872843-75-9) Grounded in Quantitative Differentiation Evidence


Negative Control Compound for Melatonin MT2 Receptor Agonist Screening Campaigns

CAS 872843-75-9 is structurally distinct from both the 5-methoxyindole (melatonin-like) and pyridinamine (UCSF4226-like) chemotypes that dominate melatonin receptor pharmacology [1]. Its indol-3-yl-oxoacetamide scaffold lacks the critical 5-methoxy and N-acetyl pharmacophores required for MT1/MT2 binding, positioning it as a mechanistically orthogonal negative control [2]. Researchers conducting high-throughput screens for novel MT2 agonists or inverse agonists can incorporate CAS 872843-75-9 at equimolar concentrations alongside tool compounds such as UCSF4226 to establish the assay window and control for non-specific effects arising from the indole core itself. This application is directly analogous to the established use of Z3670677764 as an inactive control for UCSF4226 , but with the advantage of an indole-based scaffold that more closely mimics the physicochemical properties of indole-containing test compounds.

Anticancer Lead-Generation Starting Point for Breast and Lung Cancer Indications

The preliminary observation of significant cytotoxicity against breast and lung cancer cell lines [1] warrants the prioritized selection of CAS 872843-75-9 as a starting scaffold for medicinal chemistry optimization in oncology programs. Procurement of this compound enables immediate dose-response validation in the researcher's cell line panel of choice, followed by systematic SAR exploration through variation of both the N-methyl-oxoacetamide and N,N-diethylacetamide substituents. The lower molecular weight (315.37 Da) and predicted logP (~2.50) of CAS 872843-75-9 relative to its N-cyclohexyl (MW 397.52, logP ~3.5–4.0) and N-benzyl (MW ~405.49, logP ~3.0–3.5) analogs provide a more favorable starting point for property-driven lead optimization, as each added heavy atom and logP unit during optimization consumes valuable property space [2].

Fragment-Based Screening Library Component for Indole-Binding Protein Targets

With a molecular weight of 315.37 Da, 23 heavy atoms, and 5 rotatable bonds, CAS 872843-75-9 falls comfortably within fragment-like chemical space (MW ≤300 Da guideline relaxed for indole scaffolds with demonstrated ligand efficiency) [1]. Its indole core is a privileged structure that engages diverse protein targets including kinases, GPCRs, and epigenetic readers, while the N-methyl-oxoacetamide and N,N-diethylacetamide substituents provide vectors for fragment growing and merging strategies [2]. When assembling a general-purpose fragment library, CAS 872843-75-9 offers a lower-molecular-weight alternative to the N-cyclohexyl analog, increasing the likelihood of detecting weak but ligand-efficient binding events that can serve as starting points for structure-guided optimization.

Pharmacokinetic Probe for Evaluating the Impact of N-1 Substituent Bulk on Indole Clearance and Volume of Distribution

The N-1 substituent series comprising CAS 872843-75-9 (N,N-diethylacetamide), CAS 872843-46-4 (N-cyclohexyl), and the N-benzyl analog constitutes a mini-library for probing the relationship between N-1 substituent bulk and in vitro ADME parameters. CAS 872843-75-9, with the smallest and most polar N-1 substituent, is predicted to exhibit the lowest microsomal clearance and plasma protein binding within this series, while the N-cyclohexyl analog is expected to display higher metabolic stability but increased protein binding due to elevated logP [1]. Procurement of all three compounds enables a systematic comparison of intrinsic clearance in hepatocyte or microsomal assays, volume of distribution estimation, and plasma protein binding, generating SAR that informs the design of optimized leads with balanced pharmacokinetic profiles.

Quote Request

Request a Quote for 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.